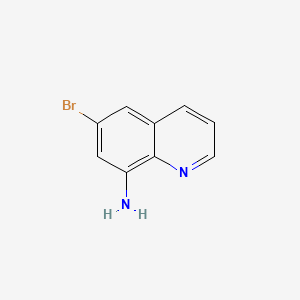

6-Bromoquinolin-8-amine

Beschreibung

Structural Context within Quinoline (B57606) Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a foundational structure in medicinal chemistry. ontosight.aifrontiersin.org The properties and reactivity of quinoline derivatives are significantly influenced by the nature and position of their substituents. frontiersin.org In 6-Bromoquinolin-8-amine, the presence of an electron-withdrawing bromine atom and an electron-donating amino group creates a unique electronic environment within the molecule. ontosight.ai This substitution pattern distinguishes it from other bromoquinoline isomers, such as 4-bromoquinolin-6-amine, and influences its chemical reactivity and potential biological interactions.

The synthesis of this compound can be achieved through various methods, including the reduction of 6-bromo-8-nitroquinoline. chemicalbook.com One documented procedure involves reacting 6-bromo-8-nitro-quinoline with iron metal in a mixture of ethanol (B145695), acetic acid, and water, resulting in a high yield of the desired product. chemicalbook.com

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 57339-57-8 | chemicalbook.comnih.gov |

| Molecular Formula | C9H7BrN2 | chemicalbook.comnih.gov |

| Molecular Weight | 223.07 g/mol | chemicalbook.comnih.gov |

| Melting Point | 78 °C or 142-145 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 370.4°C at 760 mmHg | sigmaaldrich.com |

| Appearance | Yellow solid or White to off-white powder | chemicalbook.comsmolecule.com |

Note: Discrepancies in melting point may arise from different experimental conditions or sample purity.

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. thesciencein.orgorientjchem.org Its versatile structure allows for functionalization at multiple positions, leading to a diverse range of biological activities. frontiersin.org

Historically, quinoline derivatives have been at the forefront of treating infectious diseases. For instance, quinine, a natural product containing a quinoline ring, has long been used to treat malaria. mdpi.comrsc.org Synthetic quinoline-based drugs like chloroquine (B1663885) and primaquine (B1584692) have also played a crucial role in antimalarial therapy. rsc.org

Beyond their antimalarial properties, quinoline derivatives have demonstrated a broad spectrum of bioactivities, including:

Anticancer: Certain quinoline derivatives have been investigated for their potential to inhibit cancer cell growth and induce apoptosis (programmed cell death). ontosight.aiorientjchem.org

Antimicrobial: The quinoline core is found in various antibacterial and antifungal agents. mdpi.com

Antiviral: Some quinoline compounds have shown promise as antiviral agents. mdpi.com

Anti-inflammatory: Research has explored the anti-inflammatory potential of quinoline derivatives. rsc.org

Neurological Disorders: The scaffold has been studied for its potential in treating neurological conditions. ontosight.ai

The introduction of different functional groups onto the quinoline ring system significantly influences the resulting compound's pharmacological profile. orientjchem.org This modularity makes the quinoline scaffold a valuable tool for drug discovery and development, allowing chemists to design and synthesize novel compounds with tailored therapeutic properties. orientjchem.orgmdpi.com

Research Rationale and Scope of Investigation

The primary rationale for investigating this compound stems from its potential as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai The bromine atom at the 6-position serves as a handle for further chemical modifications, such as substitution or coupling reactions, allowing for the creation of a library of derivatives. smolecule.com

Research into this compound and its derivatives often focuses on exploring their biological activities. While specific, detailed pharmacological studies on this compound itself are not extensively documented in the provided context, the broader class of quinoline derivatives to which it belongs is known for a wide range of biological effects. ontosight.ai For example, the introduction of halogen atoms, such as bromine, into quinoline motifs has been shown to have a positive effect on their bioactivities, including antimalarial and antitumor properties. beilstein-journals.org

Investigations into related compounds provide insight into the potential research directions for this compound. For instance, studies on other substituted quinolines have explored their use as mGluR1 antagonists for neuropathic pain and their activity against Mycobacterium tuberculosis. jst.go.jp Furthermore, the development of synthetic methods, such as the selective bromination of 8-aminoquinoline (B160924) amides, highlights the ongoing interest in creating novel functionalized quinoline derivatives for various applications. beilstein-journals.orgresearchgate.net

The scope of investigation for this compound is therefore centered on its synthetic utility and the potential biological activities of the compounds derived from it. Its structure offers a platform for chemical exploration, with the goal of developing new molecules with specific and potent pharmacological effects.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCPXRHDOOYWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069176 | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57339-57-8 | |

| Record name | 6-Bromo-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57339-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057339578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromoquinolin 8 Amine and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing 6-bromoquinolin-8-amine rely on fundamental organic reactions such as bromination, amination, and reduction.

One direct approach to this compound is the bromination of 8-quinolinamine. ontosight.ai This electrophilic aromatic substitution reaction introduces a bromine atom onto the quinoline (B57606) ring. The position of bromination is directed by the existing amino group at the C8 position. However, this method can sometimes lead to a mixture of mono- and di-brominated products, necessitating careful control of reaction conditions and purification steps to isolate the desired 6-bromo isomer. acgpubs.org For instance, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can yield a mixture of 5,7-dibromo and 7-bromo or 5-bromo derivatives, respectively. acgpubs.org

An alternative route involves the amination of 6-bromoquinoline (B19933). ontosight.ai This nucleophilic substitution reaction replaces a different functional group, often a nitro group, with an amino group. This method's success is contingent on the reactivity of the 6-bromoquinoline substrate and the choice of aminating agent.

A widely utilized and efficient method for the synthesis of this compound is the reduction of 6-bromo-8-nitroquinoline. acs.org This precursor can be synthesized from the reaction of 4-bromo-2-nitroaniline (B116644) and glycerin. acs.org The nitro group at the 8-position is reduced to an amine, yielding the final product.

Reduction of 6-Bromo-8-nitroquinoline

Reaction Conditions and Yield Optimization

Various reducing agents can be employed for this transformation. A common method involves the use of iron powder in a mixture of ethanol (B145695), acetic acid, and water. chemicalbook.com The reaction is typically heated at reflux for several hours. chemicalbook.com Neutralization of the cooled reaction mixture and subsequent extraction and purification by column chromatography can afford the product in high yields. chemicalbook.com One specific procedure reports a yield of 91% for this reduction. chemicalbook.com Another set of conditions utilizes zinc powder and ammonium (B1175870) chloride in an ethanol and THF solvent mixture. acs.orgnih.gov

Below is a table summarizing a reported experimental procedure for the reduction of 6-bromo-8-nitroquinoline.

| Parameter | Value/Detail | Source |

| Starting Material | 6-bromo-8-nitro-quinoline | chemicalbook.com |

| Reagents | Iron metal, Ethanol, Acetic Acid, Water | chemicalbook.com |

| Solvent System | EtOH/HOAc/H₂O (50 mL/50mL/25mL) | chemicalbook.com |

| Reaction Time | 3 hours | chemicalbook.com |

| Temperature | Reflux | chemicalbook.com |

| Work-up | Neutralization with 2.5 N NaOH, filtration, extraction with EtOAc | chemicalbook.com |

| Purification | Column chromatography (40% EtOAc/hexanes) | chemicalbook.com |

| Yield | 91% | chemicalbook.com |

Advanced Synthetic Strategies

More contemporary approaches to the synthesis of this compound and its derivatives leverage modern synthetic methodologies, such as nucleophilic aromatic substitution, to achieve greater efficiency and functional group tolerance.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.compressbooks.pub In the context of quinoline chemistry, the presence of electron-withdrawing groups, such as a nitro group, can activate an adjacent halogen for substitution. semanticscholar.org This strategy has been employed to convert brominated nitroquinoline derivatives into various cyclic amines. yildiz.edu.trulakbim.gov.tr The reaction proceeds through a negatively charged intermediate, and the rate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

This method represents a versatile approach to introduce a variety of nucleophiles, including amines, onto the quinoline scaffold. semanticscholar.org For instance, 6-bromo-5-nitroquinoline (B1267105) has been shown to be highly reactive towards SNAr with nucleophiles like morpholine (B109124) and piperazine. semanticscholar.org The activation provided by the nitro group facilitates the displacement of the adjacent bromine atom. semanticscholar.org This approach allows for the synthesis of a diverse library of quinoline derivatives with potential applications in various fields.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comasianpubs.org This technology has been successfully applied to the synthesis of quinoline derivatives.

One notable approach involves the condensation of an aromatic primary amine with malonic acid in the presence of phosphorus oxychloride (POCl3) under microwave irradiation. asianpubs.org This method facilitates the rapid synthesis of 2,4-dichloroquinolines, which are versatile intermediates for further functionalization. For instance, the reaction of anilines with malonic acid and POCl3 under microwave conditions (600 W for 50 seconds) provides a quick and efficient route to these dichloroquinoline derivatives. asianpubs.org

Furthermore, microwave-assisted synthesis has been utilized in multicomponent reactions to build complex quinoline frameworks. For example, a one-pot synthesis of 4H-pyran derivatives, which can be related to quinoline synthesis, has been achieved by reacting aromatic aldehydes, malononitrile, and ethyl acetoacetate (B1235776) under microwave irradiation in an ionic liquid-water mixture. mdpi.com This green chemistry approach offers excellent yields and the potential for solvent recycling. mdpi.com

Key Findings in Microwave-Assisted Synthesis:

Rapid Reaction Times: Microwave irradiation significantly reduces reaction times, often from hours to minutes. mdpi.comasianpubs.org

High Yields: The yields of quinoline derivatives are often improved compared to conventional heating methods. mdpi.com

Green Chemistry: The use of water as a solvent and the potential for catalyst recycling align with the principles of green chemistry. mdpi.com

| Reactants | Conditions | Product | Yield (%) | Reference |

| Aniline (B41778), Malonic acid, POCl3 | Microwave (600W), 50s | 2,4-dichloroquinoline | 61 | asianpubs.org |

| Aromatic aldehydes, Malononitrile, Ethyl acetoacetate | Microwave, [2-aemim][PF6]/H2O, 100°C | 4H-pyran derivatives | Excellent | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, is a widely used method for creating C-C bonds. libretexts.orgbeilstein-journals.org This reaction has been extensively employed in the synthesis of aryl-substituted quinolines and their derivatives. researchgate.net

For instance, dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki-Miyaura coupling of 6-bromo-1,2,3,4-tetrahydroquinolines with various substituted phenylboronic acids results in the corresponding 6-aryl-tetrahydroquinolines in high yields (68%–82%). researchgate.net Similarly, this methodology has been applied to the synthesis of 5,7-diarylquinolines from 5,7-dibromo-8-methoxyquinoline. researchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 in a suitable solvent like 1,4-dioxane. researchgate.net

Table of Suzuki-Miyaura Coupling Reactions:

| Substrate | Boronic Acid | Catalyst/Base | Product | Yield (%) | Reference |

| 6-bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh3)2Cl2 | 6-phenyl-1,2,3,4-tetrahydroquinoline | High | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4/K3PO4 | Novel pyrimidine (B1678525) analogs | Good | researchgate.net |

| 3,4-dibromo-2,5-dichlorothiophene | Arylboronic acids | Pd(PPh3)4/K3PO4 | 3,4-biaryl-2,5-dichlorothiophene derivatives | Moderate to good | dntb.gov.ua |

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine or alcohol. wikipedia.org This method is particularly useful for the synthesis of N-aryl and O-aryl compounds and can often be performed under mild, aerobic conditions. wikipedia.orgrsc.org

In the context of quinoline synthesis, Chan-Lam coupling has been used to prepare 6-bromoquinolin-4-ol (B142416) derivatives. dntb.gov.uanih.gov The reaction of 6-bromoquinolin-4-ol with various aryl boronic acids in the presence of a copper catalyst, such as copper(II) acetate (B1210297) (Cu(OAc)2), and a base like triethylamine (B128534) (Et3N) affords the desired products. dntb.gov.uanih.gov The choice of solvent can significantly impact the reaction yield, with mixed solvent systems like methanol (B129727)/water often providing excellent results. dntb.gov.ua

A base-free and ligand-free Chan-Lam coupling protocol has also been developed for the synthesis of N-arylquinolin-8-amine derivatives. rsc.org This method involves reacting 8-aminoquinolines with phenylboronic acids using 10 mol% Cu(OAc)2 in methanol at room temperature. rsc.org

Optimization of Chan-Lam Coupling Parameters:

| Parameter | Optimal Condition | Yield (%) | Reference |

| Catalyst (Cu(OAc)₂) | 2 eq. | up to 89 | |

| Solvent | CH3OH/H2O (8:1) | Excellent | dntb.gov.ua |

| Temperature | Room Temperature | up to 89 | |

| Reaction Time | 48 h | up to 89 |

Palladium-Catalyzed Aminocarbonylation

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl or vinyl halides, carbon monoxide, and an amine. This reaction has been applied to the synthesis of quinoline derivatives.

For example, the aminocarbonylation of 6-iodoquinoline (B82116) with various amines, such as piperidine (B6355638) or tert-butylamine, using a Pd(OAc)2/PPh3 catalyst system under carbon monoxide pressure (40 bar) can produce ketoamide intermediates, which can then be reduced to the corresponding amines. The selectivity of this reaction can be influenced by the CO pressure and the choice of ligand. For instance, increasing the CO pressure can enhance ketoamide selectivity, while using a ligand like XantPhos can improve carboxamide selectivity even under atmospheric conditions. More recently, a cobalt-catalyzed aminocarbonylation of heteroaryl halides, including 6-bromoquinoline, has been developed using visible light, offering a more sustainable alternative to palladium-based systems. rsc.org

Intramolecular Main Group Metal Lewis Acid Catalyzed Cyclizations

Lewis acid catalysis plays a crucial role in various organic transformations, including the synthesis of heterocyclic compounds like quinolines. ias.ac.inresearchgate.net Main group metal Lewis acids, such as those based on tin and indium, have been shown to be effective catalysts for intramolecular cyclization reactions. rsc.org

Intramolecular hydroamination and hydroarylation reactions provide an atom-economical route to nitrogen-containing heterocycles. rsc.org Main group metal Lewis acids, like stannic chloride (SnCl4) and indium(III) chloride (InCl3), can catalyze the formal hydroamination and hydroarylation of N-propargyl aniline derivatives to afford quinolin-8-amines and other related structures. rsc.org

These cyclizations can be performed under aerobic conditions and represent examples of main group metal-catalyzed 6-exo-dig and 6-endo-dig cyclizations. rsc.org The reactions can also be carried out in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl2·2H2O or indium powder. rsc.org The general procedure involves refluxing a solution of the N-propargylated ortho-diamine in isopropanol (B130326) with a catalytic amount of the main group metal chloride under air. rsc.org

Derivatization Strategies for Functionalization

The presence of both an amino group and a bromine substituent on the quinoline ring of this compound allows for a variety of derivatization strategies. The amino group can undergo reactions such as acylation or be used to direct further substitutions, while the bromine atom is an excellent leaving group for cross-coupling reactions or nucleophilic aromatic substitution (SNAr), particularly when the ring is activated. semanticscholar.org These strategies enable the introduction of diverse functional groups and the construction of more complex molecular architectures.

The transformation of this compound and related bromoquinolines into other substituted derivatives is a primary strategy for exploring structure-activity relationships.

One effective method for functionalizing bromoquinolines is through nitration, which activates the ring for subsequent nucleophilic substitution. For instance, the nitration of 6-bromoquinoline can yield 6-bromo-5-nitroquinoline. semanticscholar.org The introduction of the electron-withdrawing nitro group at the C-5 position facilitates the displacement of the bromine at the C-6 position by nucleophiles like morpholine or piperazine. This SNAr reaction is typically performed in the presence of a base such as triethylamine and can be accelerated using microwave irradiation, leading to the synthesis of 5-nitro-6-(morpholin-1-yl)quinoline and related piperazinyl derivatives. semanticscholar.org The resulting nitro compounds can then be reduced to the corresponding amino derivatives, providing a versatile route to polyfunctionalized quinolines. semanticscholar.org

Another powerful technique involves the lithiation of bromoquinolines followed by trapping with various electrophiles. Although demonstrated on 6,8-dibromoquinoline, the principles are applicable to 6-bromo-8-aminoquinoline derivatives (with appropriate protection of the amino group). Treatment with n-butyllithium (n-BuLi) generates a lithiated intermediate that can react with electrophiles such as dimethylformamide (DMF) to yield quinoline-carbaldehydes, or with dimethyl disulfide to introduce methylthiol groups. researchgate.net This method allows for the direct introduction of carbon-based functional groups onto the quinoline core. researchgate.net

Palladium-catalyzed reactions are also pivotal. For example, cyanation of a 2-substituted-6-bromoquinoline using a palladium catalyst can introduce a cyano group at the 6-position, which can be further hydrolyzed to a carboxylic acid or an amide. jst.go.jp This sequence highlights a pathway to convert the bromo-substituent into a carboxamide, a common functional group in pharmacologically active molecules. jst.go.jp

| Starting Material | Reaction | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 6-Bromoquinolin-2(1H)-one | Chlorination | POCl₃ | 6-Bromo-2-chloroquinoline | Conversion of the quinolone to a more reactive chloroquinoline. |

| 6-Bromo-2-chloroquinoline | Nucleophilic Substitution | Various amines or sodium methoxide | 2-Substituted-6-bromoquinolines | Introduction of diversity at the C-2 position. |

| 2-Substituted-6-bromoquinoline | Lithiation/Carboxylation | 1. n-BuLi 2. CO₂ gas | 2-Substituted-quinoline-6-carboxylic acids | Functionalization of the C-6 position. |

| 2-Substituted-quinoline-6-carboxylic acid | Amide Coupling | Amines, HBTU | 2-Substituted-quinoline-6-carboxamides | Final derivatization to potential mGluR1 antagonists. |

The use of this compound and its analogs as scaffolds for building hybrid molecules—which combine the quinoline core with other distinct chemical entities—is a growing area of interest. This approach aims to create multifunctional molecules that may exhibit synergistic or novel biological activities.

One example of this strategy is the synthesis of quinoline-sulfonate hybrids. Starting from a related compound, 5-amino-7-bromoquinolin-8-ol, reaction with various sulfonyl chlorides in the presence of triethylamine yields a series of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives. mdpi.com This modular synthesis allows for the combination of the quinoline nucleus with different substituted sulfonate groups, which has been explored for developing new antibacterial agents. mdpi.com

Another approach involves linking the quinoline scaffold to other heterocyclic systems. For example, hybrid structures containing both quinoline and 1,2,3-triazole rings have been synthesized. researchgate.net These are often prepared using click chemistry, where an acetylene-derivatized quinoline reacts with an organic azide (B81097) to form the triazole link. This method provides a highly efficient and versatile way to create complex hybrid molecules.

The Mannich reaction offers a pathway to link quinolines with other drug molecules. A notable example is the hybridization of 5-chloro-8-hydroxyquinoline (B194070) with the antibiotic ciprofloxacin. mdpi.com In this one-step reaction, the two parent molecules are joined via a methylene (B1212753) bridge using paraformaldehyde, resulting in a new hybrid compound with potential dual-action antibacterial properties. mdpi.com Such strategies can be envisioned for this compound, utilizing the reactive amino group as a handle in a Mannich-type condensation or other coupling reactions to attach it to different pharmacophores.

Functionalization can also be achieved by building new heterocyclic rings onto the quinoline core or by attaching complex side chains. The synthesis of (pyrrolidin-1-yl)quinolines and (hydroxyalkylamino)quinolines from aminoquinoline precursors showcases the conversion of a simple amino group into more complex, functionalized appendages with demonstrated antiplasmodial and antifungal activities. researchgate.net

| Quinoline Precursor Type | Partner Moiety | Linking Chemistry | Hybrid Structure Type | Potential Application |

|---|---|---|---|---|

| Amino-bromo-hydroxyquinoline | Substituted Sulfonyl Chlorides | Sulfonylation | Quinoline-Sulfonate Hybrid mdpi.com | Antibacterial |

| Acetylene-derivatized Quinoline | Organic Azides | Click Chemistry (Huisgen Cycloaddition) | Quinoline-Triazole Hybrid researchgate.net | Anticancer |

| Hydroxyquinoline | Ciprofloxacin (antibiotic) | Mannich Reaction | Quinoline-Ciprofloxacin Hybrid mdpi.com | Antibacterial |

| Aminoquinoline | Diallylamine (precursor) | Cyclization | (Pyrrolin-1-yl)quinoline researchgate.net | Antiplasmodial, Antifungal |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed insight into the carbon-hydrogen framework.

The proton NMR (¹H NMR) spectrum of 6-bromoquinolin-8-amine provides information on the chemical environment of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum, the aromatic protons of the quinoline (B57606) ring system show distinct signals in the downfield region, generally between δ 7.0 and 9.0 ppm. The protons on the pyridine (B92270) ring (H-2, H-3, H-4) and the benzene (B151609) ring (H-5, H-7) exhibit characteristic chemical shifts and coupling patterns. The amine (-NH₂) protons usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

For a related compound, 5-bromoquinolin-8-amine, the ¹H NMR spectrum in Chloroform-d shows signals at δ 8.81 (dd, J = 4.2, 1.5 Hz, 1H), 8.49 (dd, J = 8.6, 1.5 Hz, 1H), 7.71 (d, J = 8.2 Hz, 1H), 7.57 (dd, J = 8.5, 4.2 Hz, 1H), and 7.08 (d, J = 8.2 Hz, 1H) rsc.org. The analysis of 6-bromo-5-nitroquinoline (B1267105), a precursor, showed aromatic protons with specific coupling constants that helped in identifying their positions semanticscholar.org.

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Solvent | Reference |

|---|---|---|---|---|---|---|

| 5-Bromoquinolin-8-amine | H-2 | 8.81 | dd | 4.2, 1.5 | CDCl₃ | rsc.org |

| 5-Bromoquinolin-8-amine | H-4 | 8.49 | dd | 8.6, 1.5 | CDCl₃ | rsc.org |

| 5-Bromoquinolin-8-amine | - | 7.71 | d | 8.2 | CDCl₃ | rsc.org |

| 5-Bromoquinolin-8-amine | - | 7.57 | dd | 8.5, 4.2 | CDCl₃ | rsc.org |

| 5-Bromoquinolin-8-amine | - | 7.08 | d | 8.2 | CDCl₃ | rsc.org |

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen atom and the bromine substituent. Aromatic carbons typically resonate in the range of δ 110-160 ppm.

For the related 5-bromoquinolin-8-amine, the ¹³C NMR spectrum displayed signals at δ 152.13, 148.52, 139.02, 136.03, 131.21, 127.72, 123.09, 110.81, and 109.91 ppm in Chloroform-d rsc.org. In the case of 6-bromoquinoline (B19933), the precursor to the title compound, the ¹³C NMR spectrum has also been reported chemicalbook.com.

| Compound | Chemical Shift (δ ppm) | Solvent | Reference |

|---|---|---|---|

| 5-Bromoquinolin-8-amine | 152.13, 148.52, 139.02, 136.03, 131.21, 127.72, 123.09, 110.81, 109.91 | CDCl₃ | rsc.org |

| 6-Bromoquinoline N-oxide | 140.2, 135.7, 133.6, 131.4, 130.0, 124.5, 123.1, 122.1, 121.6 | CDCl₃ | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For related bromoquinoline derivatives, HRMS has been used to confirm their molecular formulas rsc.orgsemanticscholar.org. For instance, the HRMS data for 8-bromo-5-methoxyquinoline (B1373161) was reported as m/z [M]+ calcd for C₁₀H₈BrNO 236.9789, found 236.9791 rsc.org.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹ wpmucdn.com. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring are observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum. For 6-bromo-5-nitroquinoline, IR peaks were observed at 3423, 3297, and 3162 cm⁻¹ semanticscholar.org.

X-ray Diffraction Analysis for Structural Elucidation

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For this compound, this analysis is crucial for confirming its empirical formula, C₉H₇BrN₂, and by extension, its molecular weight and purity. nih.gov The analysis involves the combustion of the compound under controlled conditions and quantifying the resulting products (such as carbon dioxide, water, and nitrogen gas) to determine the percentage by mass of each element.

The theoretical elemental composition is calculated from the molecular formula (C₉H₇BrN₂) and the atomic masses of its constituent elements (Carbon: 12.01, Hydrogen: 1.008, Bromine: 79.90, Nitrogen: 14.01). nih.gov Experimental values obtained from an actual sample are then compared against these theoretical values. A close correlation between the found and calculated values provides strong evidence for the structural identity and purity of the synthesized compound. While specific experimental reports for this exact compound are part of individual research data, the expected values are standardized.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 48.46 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.16 |

| Bromine | Br | 79.904 | 1 | 79.904 | 35.81 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.56 |

| Total | C₉H₇BrN₂ | | | 223.073 | 100.00 |

Note: Values are calculated based on standard atomic weights.

Chromatographic Purification Techniques

Chromatography is an indispensable tool in synthetic chemistry for the separation, identification, and purification of compounds. For this compound and its derivatives, various chromatographic methods are employed to isolate the target molecule from reaction byproducts and unreacted starting materials.

Column chromatography is a widely used preparative technique to purify this compound on a laboratory scale. This method involves a solid stationary phase (typically silica (B1680970) gel) packed into a column and a liquid mobile phase (eluent) that flows through it. The separation is based on the differential adsorption of components of the mixture to the adsorbent.

In a documented synthesis, this compound was purified from a reaction mixture using column chromatography. chemicalbook.com The crude product, an oil, was passed through a column using a mobile phase composed of 40% ethyl acetate (B1210297) in hexanes. chemicalbook.com This process yielded the purified compound as a yellow solid with a high yield of 91%. chemicalbook.com The choice of eluent system is critical; for quinoline derivatives, mixtures of non-polar solvents like hexanes or petroleum ether with more polar solvents like ethyl acetate are common. chemicalbook.comrsc.org The polarity of the eluent is often adjusted to achieve optimal separation.

Table 2: Reported Column Chromatography Conditions for this compound and Related Compounds

| Compound | Stationary Phase | Mobile Phase (Eluent) | Result | Reference |

|---|---|---|---|---|

| This compound | Silica Gel | 40% Ethyl Acetate / Hexanes | Purified yellow solid (91% yield) | chemicalbook.com |

| N-(6-bromoquinolin-3-yl)-4-methylbenzenesulfonamide | Silica Gel | Petroleum ether / Ethyl acetate (50/50) | Purified white solid (75% yield) | rsc.org |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound and can also be used for preparative purification. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation.

For quinoline derivatives, reverse-phase HPLC (RP-HPLC) is commonly used for purity assessment. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically detected by UV absorbance at a specific wavelength (e.g., 254 nm).

While specific HPLC protocols for this compound are proprietary to the synthesizing laboratory, methods used for closely related bromoquinoline derivatives illustrate the typical conditions. semanticscholar.orgnih.gov These analyses consistently demonstrate the capability of HPLC to confirm high levels of purity, often exceeding 95-100%, which is critical for their use in further research. semanticscholar.orgnih.gov

Table 3: Example HPLC Conditions for Purity Analysis of Bromoquinoline Derivatives

| Compound Analyzed | Column Type | Purity Determined | Application/Reference |

|---|---|---|---|

| N-(6-bromoquinolin-4-yl)benzo[d]thiazol-6-amine | Not specified | 100% | Purity assessment for RIPK2 inhibitor synthesis. semanticscholar.org |

| N-(6-bromoquinolin-4-yl)(3,4,5-trimethoxyphenyl)amine | Not specified | 100% | Purity assessment for RIPK2 inhibitor synthesis. nih.gov |

| N-(6-bromoquinolin-4-yl)pyridin-4-amine | Not specified | 95% | Purity assessment for RIPK2 inhibitor synthesis. nih.gov |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(6-bromoquinolin-3-yl)-4-methylbenzenesulfonamide |

| N-(7-bromoquinolin-3-yl)-4-methylbenzenesulfonamide |

| N-(6-bromoquinolin-4-yl)benzo[d]thiazol-6-amine |

| N-(6-bromoquinolin-4-yl)(3,4,5-trimethoxyphenyl)amine |

| N-(6-bromoquinolin-4-yl)pyridin-4-amine |

| 6-amino-7-bromoquinoline-5,8-dione |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unige.ch It has been widely applied to study the properties of quinoline (B57606) derivatives. researchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. researchgate.net These calculations for quinoline derivatives involve finding the minimum energy conformation, which is crucial for understanding their physical and chemical properties. The process typically uses specific basis sets, such as PBE0-D3BJ/def2-TZVP/SMD, to achieve accurate structural parameters. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity. numberanalytics.com For quinoline derivatives, FMO analysis helps in predicting their behavior in chemical reactions. mdpi.com The HOMO and LUMO energies, along with their distribution across the molecule, provide insights into the regions susceptible to electrophilic and nucleophilic attacks. researchgate.netmdpi.com

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital. Indicates the ability of a molecule to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital. Indicates the ability of a molecule to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.netias.ac.in It helps in identifying the electrophilic and nucleophilic sites within a molecule. ias.ac.in The MEP surface is color-coded to represent different potential values, where red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions). researchgate.net For quinoline derivatives, MEP analysis can predict non-covalent interactions, which are crucial for understanding their biological activity and crystal packing. ias.ac.ind-nb.info

| Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness, indicating a higher tendency to react. |

| Electrophilicity Index (ω) | ω = μ2/2η (where μ ≈ -χ) | Measures the propensity of a species to accept electrons. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a ligand, such as 6-Bromoquinolin-8-amine, might interact with a biological target, typically a protein or enzyme. nih.govsmolecule.com

Molecular docking studies on quinoline derivatives have revealed their potential to interact with various biological targets. nih.govnih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and ionic interactions with key amino acid residues in the active site of the target protein. nih.govnih.gov For instance, studies on similar quinoline compounds have identified interactions with residues like LYS 101, TYR 188, and TRP 229 in the context of HIV reverse transcriptase inhibition. nih.gov The specific interactions of this compound with its target would depend on the protein being studied, but the quinoline scaffold is known to participate in various binding modes. nih.govplos.org

Binding Energy Calculations

Binding energy calculations are a cornerstone of computational drug design, used to predict the affinity between a ligand, such as a this compound derivative, and its biological target. The binding free energy (ΔGbind) is commonly calculated using the molecular mechanics energies combined with the generalized Born and surface area continuum solvation (MM/GBSA) method. nih.gov The general formula used is:

ΔGbind = ΔGcomplex – ΔGreceptor – ΔGligand acs.org

This calculation helps quantify the strength of the interaction. For instance, in the development of novel inhibitors for the Metadherin (MTDH) and Staphylococcal Nuclease Domain-containing Protein 1 (SND1) protein-protein interaction (PPI), molecular docking and binding energy calculations were essential. acs.orgacs.org While this compound was synthesized as an intermediate in one study, detailed binding energy for this specific molecule was not the primary focus. acs.org However, a closely related compound, C19 (a 6-fluoro substituted analogue), which was developed from the same quinoline scaffold, demonstrated a strong binding affinity to the SND1 protein with a dissociation constant (Kd) of 279 ± 17 nM and an IC₅₀ of 487 ± 99 nM in disrupting the MTDH-SND1 PPI. acs.org

Another study on 6-bromoquinolin-4-ol (B142416) derivatives used molecular docking to investigate their antibacterial potential. The most active compound in this series, 6-bromo-4-(3,5-dichlorophenoxy)quinoline (3e), showed the lowest binding energy value of -5.4, indicating strong interaction with the target enzyme. nih.gov

Table 1: Binding and Activity Data for Selected Quinoline Derivatives

| Compound | Target | Binding/Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound C19 (6-Fluoro-8-aminoquinoline derivative) | SND1 Protein | Binding Affinity (Kd) | 279 ± 17 nM | acs.org |

| Compound C19 (6-Fluoro-8-aminoquinoline derivative) | MTDH-SND1 PPI | Inhibitory Concentration (IC₅₀) | 487 ± 99 nM | acs.org |

| Compound 3e (6-Bromo-4-(3,5-dichlorophenoxy)quinoline) | Bacterial Target (docking study) | Binding Energy | -5.4 | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For quinoline derivatives, including those based on the this compound scaffold, SAR studies have been pivotal in optimizing their therapeutic potential. nih.govacs.org

In the pursuit of MTDH-SND1 PPI inhibitors, a series of quinoline-based compounds were synthesized and evaluated, revealing key SAR insights. acs.orgacs.org The position and nature of substituents on the quinoline ring were found to have a significant impact on inhibitory activity. acs.org

Key SAR findings include:

Substitution at Position 6: The presence of a halogen at position 6 was shown to be important for activity. Notably, substituting the bromine with fluorine (as in compound C19) led to a twofold increase in activity compared to a related analog (C8). acs.orgacs.org Conversely, introducing a methoxy (B1213986) group at the 6-position caused a decrease in efficacy to almost half that of compound C8. acs.org

Substitution at Other Positions: The introduction of a chloride at the 2-position or a methyl group at the 7-position significantly diminished the inhibitory activity. acs.orgacs.org Halogen substitution at position 5 also influenced the activity of the compounds. acs.org

General Principles: The incorporation of bromine atoms into drug structures can enhance therapeutic efficacy by forming halogen bonds with proteins, which increases selectivity for active sites and stabilizes drug-protein complexes. mdpi.com Studies on other brominated quinolines have shown that additional bromination can lead to a substantial increase in antiproliferative activity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) for Quinoline-Based MTDH-SND1 Inhibitors

| Structural Modification | Effect on Activity | Reference |

|---|---|---|

| 6-F substitution (vs. other analogs) | Increased activity (2-fold) | acs.org |

| 6-Methoxy substitution | Decreased activity | acs.org |

| 2-Chloride substitution | Significantly decreased activity | acs.orgacs.org |

| 7-Methyl substitution | Significantly decreased activity | acs.orgacs.org |

| Halogen at position 5 | Influenced activity | acs.org |

Bioinformatic and Cheminformatics Analyses

Bioinformatic and cheminformatics tools are widely used to analyze and predict the properties of chemical compounds, including quinoline derivatives. These computational analyses help in assessing drug-likeness, potential biological targets, and pharmacokinetic properties early in the drug discovery process. mdpi.compreprints.org

For instance, bioinformatic analyses like Petra, Osiris, and Molinspiration (POM) have been applied to novel 8-hydroxyquinoline (B1678124) derivatives. mdpi.com These studies indicated that the compounds generally exhibit good bioavailability and have less toxic profiles when compared to standard drugs like penicillin G. mdpi.com POM analysis of other 8-hydroxyquinoline derivatives predicted that their primary mechanism of action would be as enzyme or kinase inhibitors. preprints.org Such analyses are crucial for guiding the synthesis of derivatives with improved pharmacological profiles. mdpi.com

Predictive Modeling for Pharmacological Properties

Predictive modeling, particularly through machine learning (ML), has emerged as a powerful tool in chemistry and drug discovery. chemrxiv.org These models can predict reaction outcomes or pharmacological properties, saving significant time and resources. chemrxiv.orgmdpi.com

The compound 6-bromoquinoline (B19933) was used as a key reactant in a large-scale project to build predictive models for palladium-catalyzed C-N cross-coupling reactions. chemrxiv.org By generating a dataset of approximately 5,000 unique products, researchers were able to train ML models to predict reaction yields, demonstrating the ability to extrapolate beyond the initial training set. chemrxiv.org This highlights how data from reactions involving 6-bromoquinoline contributes to building robust, predictive tools for chemical synthesis.

In the context of drug discovery, machine learning and molecular docking have been used to design novel quinolinesulfonamide-triazole hybrids with potential anticancer activity. mdpi.com These computational models help in calculating pharmacokinetic parameters and predicting the cytotoxicity of designed compounds against cancer cell lines, thereby guiding the selection of the most promising candidates for synthesis and in vitro testing. mdpi.com

Applications in Organic Synthesis and Materials Science Research

Intermediate in Complex Organic Molecule Synthesis

6-Bromoquinolin-8-amine is frequently employed as an intermediate in the synthesis of intricate organic molecules. ontosight.ai The presence of both a nucleophilic amino group and a bromine atom, which can participate in various coupling reactions, provides multiple avenues for structural elaboration. For instance, the bromine atom can be substituted through nucleophilic aromatic substitution (SNA_r) reactions, particularly when activated by an adjacent electron-withdrawing group like a nitro group. semanticscholar.org This strategy has been used to introduce cyclic amines, such as morpholine (B109124) and piperazine, onto the quinoline (B57606) scaffold. semanticscholar.org

One common synthetic route to this compound involves the reduction of 6-bromo-8-nitroquinoline. chemicalbook.com A typical procedure utilizes iron metal in a mixture of ethanol (B145695), acetic acid, and water, which efficiently converts the nitro group to an amine, yielding the desired product in high purity. chemicalbook.com

Precursor for Heterocyclic Compounds

The quinoline structure is a fundamental component of many heterocyclic compounds, and this compound serves as a valuable precursor for their synthesis. bldpharm.com The amino group can be readily transformed into other functional groups or used as a point of attachment for building larger, more complex heterocyclic systems. For example, it can undergo diazotization followed by various substitution reactions.

Furthermore, the bromine atom on the quinoline ring is a key handle for creating carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to diverse libraries of heterocyclic compounds with potential applications in various fields.

Role in Drug Discovery Scaffolds

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and approved drugs. researchgate.netacgpubs.org this compound, as a derivative of this important scaffold, plays a significant role in drug discovery research. ontosight.ai Its structure is a component of molecules investigated for a range of therapeutic targets.

Quinoline derivatives have been studied for their potential as antimalarial, antibacterial, antifungal, and anticancer agents. ontosight.ai The specific substitution pattern of this compound provides a unique starting point for the synthesis of novel drug candidates. For instance, it has been incorporated into molecules designed as kinase inhibitors, a major class of cancer therapeutics. mdpi.com

In one study, a series of novel small-molecule inhibitors targeting the MTDH-SND1 protein-protein interaction, which is implicated in cancer development, were synthesized. One of the key intermediates in this synthesis was this compound. acs.org The resulting compounds showed potent activity, with one in particular, compound C19, exhibiting significant antiproliferative effects in breast cancer cells. acs.org

The adaptable nature of the this compound scaffold makes it an excellent building block for the creation of chemical libraries. mdpi.com These libraries, consisting of a large number of structurally related compounds, are essential tools in high-throughput screening campaigns to identify new lead compounds in drug discovery. The ability to easily modify the this compound core at multiple positions allows for the generation of a vast and diverse chemical space. mdpi.com This diversity increases the probability of discovering molecules with desired biological activities.

Ligand Design in Coordination Chemistry

The design of ligands is a cornerstone of coordination chemistry, influencing the properties and reactivity of metal complexes used in catalysis, materials science, and bioinorganic chemistry. rsc.orgnih.gov The 8-aminoquinoline (B160924) motif is a well-established chelating unit, capable of binding to various metal ions. researchgate.net

This compound can be used to construct multidentate ligands. The amino group provides a coordination site, and the bromine atom can be used as a handle to attach other ligating groups, thereby increasing the denticity and modifying the electronic and steric properties of the resulting ligand. For example, 8-aminoquinoline has been coupled with other aromatic systems through palladium-catalyzed reactions to create pro-ligands for iron(II) complexes. researchgate.net These types of tailored ligands are crucial for developing new catalysts with enhanced activity and selectivity.

Biological and Medicinal Chemistry Research Applications

Antimicrobial Research

Derivatives of the 6-bromo-8-aminoquinoline scaffold have demonstrated a broad spectrum of antimicrobial activities. Researchers have synthesized and evaluated numerous analogues, revealing their potential against various pathogenic bacteria, fungi, and protozoa. This has led to investigations into their efficacy against drug-resistant strains and their mechanisms of action at a molecular level.

The antibacterial potential of compounds derived from the 6-bromoquinolin-8-amine structure has been a primary focus of investigation. These derivatives have shown promise against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.

Research has demonstrated the inhibitory effects of various quinoline (B57606) and quinazolinone derivatives, including those with bromo and amino substitutions, against several clinically significant bacterial pathogens.

Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen is known for its intrinsic resistance to many antibiotics. nih.gov However, certain quinoline derivatives have been developed that show antibacterial activity against multidrug-resistant P. aeruginosa. nih.govnih.gov Studies have explored the structure-activity relationship of these compounds to enhance their cellular entry and inhibitory action. nih.govnih.gov Some 6-bromoindolglyoxylamide derivatives have also shown antibiotic-enhancing properties against resistant P. aeruginosa. nih.gov

Escherichia coli : Various derivatives have been screened for activity against E. coli. For instance, certain quinoxaline-based compounds have displayed moderate to good antibacterial activity against E. coli. nih.gov Similarly, some 6,8-dibromo-4(3H)quinazolinone derivatives have exhibited potent in vitro antimicrobial activity against this Gram-negative bacterium. nih.gov

Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA) : A significant amount of research has focused on the activity of quinoline derivatives against S. aureus and its resistant form, MRSA. Novel 6-amino-8-methylquinolone derivatives have shown high antibacterial activity, with some compounds demonstrating superior potency against S. aureus strains, including methicillin- and ciprofloxacin-resistant ones, when compared to ciprofloxacin. nih.gov Other research has identified 9-bromo substituted indolizinoquinoline-5,12-dione derivatives as potent agents against clinical MRSA strains. nih.gov The quinoline derivative HT61 has been shown to be effective at reducing the viability of S. aureus biofilms. nih.gov Furthermore, an iron complex of 8-hydroxyquinoline (B1678124), Fe(8-hq)3, exhibits potent antimicrobial activity against four different strains of S. aureus and can inhibit MRSA biofilm formation. mdpi.com

Extended-Spectrum β-Lactamase (ESBL) Producing E. coli : The rise of ESBL-producing bacteria, which are resistant to a wide range of beta-lactam antibiotics, presents a major health challenge. nih.govnih.gov Research into novel antimicrobial agents includes exploring compounds that could be effective against these resistant strains. mdpi.com The excessive use of certain antibiotics, like ciprofloxacin, has been linked to an increase in the prevalence of ESBL-producing E. coli. nih.govresearchgate.net

The potency of antibacterial compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. MIC values for various bromo-quinoline and related derivatives have been determined against several bacterial strains.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|

Understanding the mechanism of action is crucial for developing effective antibacterial agents. Research into quinoline derivatives suggests multiple modes of action, including the targeting of essential bacterial enzymes.

ATP Synthase Inhibition : Bacterial ATP synthase, an enzyme vital for energy production, has been identified as a target for some quinoline compounds. nih.gov For pathogens like P. aeruginosa, which rely on this enzyme even during anaerobic growth, its inhibition is a promising antibacterial strategy. nih.govnih.gov Structure-activity relationship studies have been conducted to optimize quinoline derivatives for potent inhibition of P. aeruginosa ATP synthase. nih.gov

Membrane Disruption : Some bromoindole derivatives exert their antibacterial effect through rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov A specific quinolinol derivative, DNAC-2, was also found to target the bacterial membrane of MRSA, causing partial depolarization and affecting aerobic respiration. researchgate.net This disruption of the membrane's integrity leads to a cascade of downstream effects.

Inhibition of Macromolecular Synthesis : The effects of membrane disruption can extend to vital cellular processes. In MRSA, treatment with the quinolinol derivative DNAC-2 led to the inhibition of DNA, cell wall, RNA, and protein synthesis within 15 to 30 minutes. researchgate.net This suggests that the compound's primary effect on the membrane leads to a broader, energy-dependent failure of macromolecular biosynthetic pathways. researchgate.net

In addition to antibacterial properties, derivatives of the bromoquinoline scaffold have been investigated for their potential as antifungal agents.

Research has shown that 8-hydroxyquinoline derivatives, including those with bromo substitutions, possess antifungal activity against a range of fungal pathogens. researchgate.net For example, a series of novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and screened for antifungal activity. One compound from this series exhibited potent in vitro activity against Candida albicans and Aspergillus flavus, with MIC values of 0.78 µg/mL and 0.097 µg/mL, respectively. nih.gov More recent studies on 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives have identified compounds with exceptional antifungal efficacy against several critical and high-priority fungal pathogens, including various Candida species and Cryptococcus neoformans, with MICs as low as ≤0.0313 μg/mL. nih.gov

The 8-aminoquinoline (B160924) core is historically significant in the fight against malaria, with primaquine (B1584692) being a key drug for treating relapsing forms of the disease. scispace.comnih.gov This has spurred further research into novel 8-aminoquinoline analogues to develop more effective and safer antimalarials.

Studies have focused on creating derivatives with a broad spectrum of activity against both the blood and tissue stages of the Plasmodium parasite. scispace.com A screening of thirteen 8-aminoquinoline analogs of primaquine against several Plasmodium falciparum clones and isolates found that six of the compounds were an order of magnitude more potent than primaquine. nih.gov These potent derivatives had average 50% inhibitory concentrations (IC50s) between 50 and 100 nM. nih.gov Unlike primaquine, many of these more active 8-aminoquinolines were also found to inhibit hematin polymerization, a crucial detoxification process for the parasite. nih.gov The development of new 8-aminoquinolines like tafenoquine, which has been approved for malaria treatment and prophylaxis, highlights the continued importance of this chemical class in antimalarial drug discovery. mdpi.com

Antimalarial Activity

Antiplasmodial Activity

Anticancer Research

The primary focus of medicinal chemistry research involving this compound has been in the domain of oncology. The compound has been utilized as a key intermediate in the synthesis of novel molecules with potential anticancer properties. These derivatives have been investigated for their ability to inhibit cancer cell growth and to induce cell death through various mechanisms.

Antiproliferative Effects on Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HT29)

Derivatives of this compound have demonstrated significant antiproliferative effects. A novel small-molecule inhibitor, identified as compound C19, was synthesized from a this compound precursor and evaluated for its activity against the human breast cancer cell line, MCF-7. This compound exhibited potent activity, inhibiting the proliferation of MCF-7 cells with a half-maximal inhibitory concentration (IC50) of 626 ± 27 nM. acs.orgacs.org The colony formation ability of MCF-7 cells was almost entirely abolished following treatment with this derivative. acs.org

Another derivative, 5-chloro-N-(6-bromoquinolin-8-yl)pyrazine-2-carboxamide, has been synthesized and shown to have sub-micromolar potency in pancreatic cancer cell lines. nih.gov

Specific data on the antiproliferative effects of this compound or its direct derivatives against A549 (lung carcinoma), HeLa (cervical cancer), and HT29 (colon adenocarcinoma) cell lines were not found in the reviewed literature.

Table 1: Antiproliferative Activity of this compound Derivative (Compound C19)

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 626 ± 27 |

Mechanisms of Action in Cancer Cells

Research into the derivatives of this compound has sought to elucidate the molecular mechanisms responsible for their anticancer effects.

Studies have shown that derivatives of this compound can induce programmed cell death, or apoptosis, in cancer cells. Treatment of MCF-7 breast cancer cells with the derivative compound C19 was found to promote cell apoptosis in a dose-dependent manner. acs.org Further investigation revealed that this compound also arrested the cell cycle in the G0/G1 phase. acs.org Another derivative, designed as a sigma 2 receptor ligand, was studied in combination with apoptosis inhibitors like Z-VAD, suggesting its involvement in apoptotic pathways. nih.gov

While derivatives of this compound have been shown to induce apoptosis, specific studies detailing their mechanism of action via the modulation of the Bcl-2 family of proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, are not available in the reviewed literature.

There is no direct evidence from the reviewed literature to suggest that this compound or its derivatives function as inhibitors of the enzyme topoisomerase I. A patent document mentions the use of this compound as a chemical intermediate in the synthesis of compounds that may be used in combination with other anti-neoplastic agents, which include topoisomerase I inhibitors. google.com However, this does not indicate a direct inhibitory role for the compound itself.

Based on a comprehensive review of available scientific literature, there is insufficient research data specifically focused on the biological and medicinal applications of the chemical compound This compound in the areas outlined in your request.

The search results indicate that this compound is primarily documented as a chemical intermediate or a precursor used in the synthesis of other more complex molecules for biological evaluation. For instance, it has been used as a starting material in the creation of novel compounds tested for anticancer properties. nih.gov

However, dedicated studies on this compound itself for the following applications could not be found in the public domain:

DNA Intercalation and Damage

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Antiviral Research (H5N1, COVID-19)

Immunomodulatory Research

While the broader class of quinoline derivatives has been extensively studied for these and other pharmacological activities, this research does not extend specifically to this compound. nih.gov Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible at this time due to the lack of specific research on this particular compound.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The future of synthesizing 6-bromoquinolin-8-amine and its derivatives lies in the development of more efficient, cost-effective, and environmentally benign methodologies. Traditional methods are being superseded by modern strategies that offer higher yields and greater molecular diversity.

Key innovative approaches include:

Multicomponent Reactions (MCRs): MCRs, such as the Povarov, Gewald, and Ugi reactions, are being increasingly employed for the synthesis of diverse quinoline (B57606) scaffolds. nih.gov These reactions offer the advantage of constructing complex molecules in a single step from multiple starting materials, demonstrating high atom economy. nih.gov

Microwave-Assisted Synthesis: Techniques like microwave-assisted Buchwald-Hartwig amination provide a versatile, single-step alternative for N-arylation, enabling the rapid synthesis of 8-aminoquinaldine (B105178) intermediates from precursors like 8-bromo-2-methylquinoline. researchgate.net

Photocatalysis: Visible-light-induced reactions are emerging as a powerful tool. sigmaaldrich.com Recent studies have shown the potential for photocatalytic regioselective difluoroalkylation of 8-aminoquinolines at the C-5 position. researchgate.net Furthermore, innovative strategies using light-sensitive borate (B1201080) intermediates can transform simple quinolines into complex 2D/3D fused frameworks, opening avenues for creating highly customizable drug candidates. sciencedaily.com

These advanced synthetic routes are crucial for generating novel derivatives of this compound with tailored functionalities for specific biological targets.

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To explore the vast chemical space accessible from the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. These technologies enable the rapid synthesis and evaluation of large libraries of related compounds to identify "hit" molecules with desired biological activity.

The general strategy involves:

Library Design: Utilizing the this compound core, combinatorial synthesis plans are designed to introduce a wide variety of functional groups at different positions on the quinoline ring.

Automated Synthesis: Automated platforms are used to perform parallel synthesis, quickly generating a large library of distinct but structurally related derivatives. acs.org

High-Throughput Screening: The resulting compound library is then screened against a panel of biological targets (e.g., enzymes, receptors) using automated, miniaturized assays to identify compounds that modulate the target's activity.

This approach significantly accelerates the early stages of drug discovery, allowing researchers to efficiently map the structure-activity relationships (SAR) for the this compound scaffold against various diseases.

De Novo Drug Design Utilizing this compound Scaffolds

De novo drug design involves the computational creation of novel molecular structures tailored to fit the binding site of a specific biological target. The this compound scaffold serves as an excellent starting fragment or foundational structure for such computational endeavors, particularly in the development of anticancer agents. nih.govarabjchem.orgresearchgate.net

The process typically includes:

Target Identification: A biologically relevant target, such as an enzyme or receptor implicated in a disease, is identified and its three-dimensional structure is determined.

Scaffold Placement: The this compound core is computationally placed within the active site of the target protein.

Molecular Growth: Algorithms then "grow" new functional groups off the scaffold, adding atoms and fragments in a stepwise manner to optimize interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's binding pocket.

This methodology allows for the rational design of potent and selective inhibitors, moving beyond simple modification of existing compounds to the creation of entirely new molecular entities based on the privileged quinoline framework. nih.gov

Mechanistic Studies of Biological Activities at a Molecular Level

A deep understanding of how derivatives of this compound exert their biological effects at the molecular level is critical for their optimization as therapeutic agents. The mechanism of action for 8-aminoquinolines is complex and can vary depending on the specific derivative and its target.

Key areas of mechanistic investigation include:

Mitochondrial Disruption: Some 8-aminoquinolines are believed to be activated into highly reactive metabolites that generate extensive oxidative damage, interfering with the mitochondrial electron transport chain in pathogens. youtube.com

Signaling Pathway Modulation: In cancer, aminoquinoline derivatives have been shown to induce cell cycle arrest and apoptosis by inhibiting critical signaling pathways such as PI3K/Akt/mTOR and activating DNA damage responses through the ATM/p53 pathway. nih.govresearchgate.net

Direct Target Engagement: Biophysical techniques are employed to study the direct binding of quinoline derivatives to their protein targets. Methods like spectroscopy and molecular docking have revealed interactions with enzymes such as pyruvate (B1213749) kinase M2 (PKM2) and topoisomerases, which are crucial for cancer cell metabolism and proliferation. nih.govresearchgate.netmdpi.com

The table below summarizes the molecular mechanisms associated with various quinoline derivatives.

| Mechanism of Action | Biological Target/Pathway | Therapeutic Area |

| Oxidative Damage | Mitochondrial Electron Transport | Antimalarial |

| Cell Cycle Arrest / Apoptosis | PI3K/Akt/mTOR, ATM/p53 Pathways | Oncology |

| Enzyme Inhibition | Pyruvate Kinase M2 (PKM2) | Oncology |

| DNA Intercalation | Topoisomerase II | Oncology |

| Kinase Inhibition | EGFR, HER-2 | Oncology |

Computational and In Silico Drug Design Optimization

Computational chemistry and in silico modeling are integral to modern drug discovery, providing powerful tools to refine and optimize lead compounds derived from the this compound scaffold. nih.govresearchgate.net These methods predict how chemical modifications will affect a molecule's biological activity and pharmacokinetic properties, thereby guiding synthetic efforts.

Prominent in silico techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, estimating its binding affinity. nih.gov Docking studies are routinely used to prioritize which derivatives to synthesize and to understand the binding modes of active compounds. ijprajournal.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), correlate the 3D structural features of molecules with their biological activity. nih.gov These models generate contour maps that highlight regions where steric bulk or electrostatic charge modifications would likely enhance potency. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a compound and its target protein over time, providing insights into the stability of the drug-target complex and the specific interactions that maintain binding. mdpi.com

These computational approaches accelerate the lead optimization cycle, reducing the time and resources required to develop potent and selective drug candidates.

Translational Research for Therapeutic Development

Translational research focuses on bridging the gap between basic scientific discoveries and their application in clinical practice. For derivatives of this compound, this involves advancing promising compounds from the laboratory through preclinical and into clinical development.

The translational pathway includes:

Preclinical Evaluation: Promising compounds undergo rigorous testing in cellular and animal models to evaluate their efficacy and safety. For instance, derivatives have been tested in xenograft models of cancer to assess their ability to inhibit tumor growth in vivo. mdpi.com

Pharmacokinetic Profiling: Studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate, which are critical for its success in humans.

Clinical Trials: Compounds that demonstrate a favorable preclinical profile may advance to clinical trials in humans to establish their safety and efficacy for a specific disease. The development of the 8-aminoquinoline (B160924) antimalarial drug tafenoquine, which progressed through extensive clinical trials, serves as a successful translational model for this class of compounds. nih.govnih.gov

The ultimate goal of this research is to translate the chemical potential of the this compound scaffold into effective and safe medicines for treating a range of human diseases, from infectious diseases like malaria to complex conditions like cancer. nih.govnih.gov

Research Safety and Handling Protocols in Laboratory Settings

General Laboratory Safety Guidelines

Prudent laboratory practices are fundamental to minimizing chemical exposures. It is crucial to treat all chemicals with caution, as even substances with no known significant hazards can pose risks. kent.edu A strong safety culture, built on safe habits, is essential for preventing inadvertent exposure to hazardous chemicals. kent.edu

Key guidelines for working with chemical compounds like 6-Bromoquinolin-8-amine include:

Awareness and Preparation : Before commencing any work, it is imperative to be familiar with the hazards of the chemicals involved. This includes reading the Material Safety Data Sheet (MSDS) to understand potential risks and safety precautions. saffronchemicals.com All laboratory personnel should be trained on emergency procedures and the location of safety equipment such as first aid kits, emergency eyewashes, and shower stations. kent.eduacs.org

Personal Hygiene : Eating, drinking, smoking, chewing gum, and applying cosmetics are strictly prohibited in areas where chemicals are present. usu.edu Hands and exposed skin should be washed thoroughly after handling chemicals. usu.edu

Chemical Handling : To avoid inhalation of harmful vapors, chemicals should not be smelled or tasted. kent.eduusu.edu Mouth suction should never be used for pipetting or starting a siphon. kent.eduusu.edu All containers must be clearly labeled with the chemical name, concentration, and any hazard warnings. saffronchemicals.comucblueash.edu

Work Area Maintenance : The laboratory should be kept clean and uncluttered. usu.edu All chemical containers and equipment should be properly labeled and stored. saffronchemicals.comusu.edu It is important to avoid working alone when handling hazardous materials. kent.edu

Spill Management : Spill kits should be readily available, and all personnel should be trained in their use. saffronchemicals.comacs.org In the event of a spill, the area should be contained, and the spilled material should be absorbed with inert material. temple.edu For large spills, the area should be evacuated, and emergency services should be contacted. illinois.edu

Personal Protective Equipment (PPE) Requirements

Personal Protective Equipment (PPE) is crucial for safeguarding against chemical hazards by creating a barrier between the user and the chemical. canadasafetytraining.comstoremasta.com.au The appropriate PPE should be selected based on the specific hazards of the chemical being handled. hazmatschool.comhhs.gov For this compound, the following PPE is recommended:

| PPE Category | Recommended Equipment | Purpose |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. hazmatschool.comfiu.edufalseguridad.com A face shield may be necessary for splash hazards. canadasafetytraining.comstoremasta.com.auhazmatschool.com | To protect the eyes from splashes, vapors, and dust. canadasafetytraining.comfalseguridad.com |